molecular formula C12H14N4O B2928729 (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide CAS No. 98667-17-5

(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide

Cat. No.: B2928729
CAS No.: 98667-17-5
M. Wt: 230.271
InChI Key: VGJQXDJSNRWOAO-JTQLQIEISA-N
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Description

(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide is a chiral tetrahydro-β-carboline derivative that serves as a versatile key intermediate in medicinal chemistry and anticancer research . The β-carboline core structure is a privileged scaffold in natural products and is known to exhibit a range of potent biological activities, particularly as an antitumor agent . This specific carbohydrazide compound is a valuable synthon for the design and synthesis of novel heterobivalent molecules and 1,3,4-oxadiazole hybrids . Research indicates that such hybrid compounds, built from a β-carboline carbohydrazide precursor, demonstrate significant in vitro cytotoxic potential against various cancer cell lines, including gastric, lung, and breast carcinomas . These derivatives are investigated for their multi-target mechanisms of action, which may include the inhibition of angiogenesis, as demonstrated in in vivo models like the chicken chorioallantoic membrane (CAM) assay . With the CAS Number 115108-72-0, this biochemical is supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-16-12(17)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-4,10,14-15H,5-6,13H2,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJQXDJSNRWOAO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1C3=CC=CC=C3N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the indole ring, followed by the introduction of the pyridine moiety. The final step involves the addition of the carbohydrazide group through a condensation reaction with hydrazine derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbohydrazide group can be replaced or modified using various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.

Medicine: In medicine, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its role in modulating biological pathways is of particular interest.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application, but common targets include kinases and other regulatory proteins.

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Core Structure Substituents Functional Group Stereochemistry Reference
(3S)-1H,2H,3H,4H,9H-Pyrido[3,4-b]indole-3-carbohydrazide Tetrahydro-β-carboline None (parent structure) 3-carbohydrazide 3S
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid Tetrahydro-β-carboline None 3-carboxylic acid Not specified
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate Non-hydrogenated β-carboline Ethyl ester at 3-position 3-carboxylate N/A
(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid Tetrahydro-β-carboline 1-methyl group 3-carboxylic acid 3S
N′-((9-Methyl-9H-pyrido[3,4-b]indol-3-yl)methylene)-9H-pyrido[3,4-b]indole-3-carbohydrazide (8h) Two pyridoindole units 9-methyl group on one unit; N-acylhydrazone linker 3-carbohydrazide and 3-formyl groups Not specified

Key Observations :

  • Substituents : Methylation at the 1- or 9-position (e.g., compound 8h) increases lipophilicity, which may influence membrane permeability .
  • Stereochemistry : The 3S configuration is conserved in pharmacologically active derivatives, suggesting stereoselective interactions .

Biological Activity

(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antiviral, anticancer, and enzyme inhibitory properties based on various studies.

Chemical Structure

The compound features a tricyclic structure consisting of a pyridine and indole ring system. This unique configuration contributes to its interaction with biological targets.

1. Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties against poliovirus (PV). In vitro studies using Vero cells demonstrated that the compound could significantly inhibit the cytopathic effect (CPE) induced by PV. The mechanism appears to involve the prevention of infection progression rather than direct neutralization of the virus. Specifically:

  • Pre-treatment with the compound for 24 hours before viral infection resulted in approximately 70% cell protection.
  • The compound was shown to reduce plaque size in plaque reduction assays without decreasing the number of plaque-forming units (PFUs), suggesting a prophylactic effect against PV infection .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving β-carboline derivatives, closely related to pyrido[3,4-b]indole structures, have shown promising results against various cancer cell lines. For instance:

  • In vitro tests indicated that certain derivatives exhibit IC50 values less than 10 µM against human breast cancer cells (MDA-MB-231) after 24 hours of treatment .
  • The structure-activity relationship suggests that modifications to the pyrido[3,4-b]indole framework can enhance antiproliferative effects.

3. Enzyme Inhibition

The compound's interaction with various enzymes has been explored as well. Notably:

  • It has been reported to activate the aryl hydrocarbon receptor (AHR), which plays a crucial role in mediating xenobiotic metabolism and cellular responses to environmental toxins .
  • The activation of AHR by related compounds has been linked to increased expression of CYP1A enzymes involved in drug metabolism and detoxification processes.

Case Studies

Study Focus Findings
Santos et al. (2015)Antiviral activity against poliovirusSignificant reduction in CPE; prophylactic effect observed with pre-treatment
ResearchGate Study (2016)Anticancer activityDerivatives showed IC50 < 10 µM against MDA-MB-231 cells
AHR Activation Study (2011)Enzyme interactionIncreased CYP1A expression linked to AHR activation

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